5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS: 103576-44-9) is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a six-membered cyclic diester known for its high reactivity in organic synthesis due to its acidic α-hydrogen and ketene-forming properties . The octanoyl (C8 acyl) substituent at the 5-position distinguishes this compound from other analogs, conferring unique physicochemical characteristics such as increased lipophilicity and molecular weight (270.32 g/mol, molecular formula C14H22O5) .
Properties
IUPAC Name |
2,2-dimethyl-5-octanoyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O5/c1-4-5-6-7-8-9-10(15)11-12(16)18-14(2,3)19-13(11)17/h11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMZDDUUYXBLHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1C(=O)OC(OC1=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326747 | |
| Record name | 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103576-44-9 | |
| Record name | 5-OCTANOYL-2,2-DIMETHYL-1,3-DIOXANE-4,6-DIONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and General Protocol
The foundational method for synthesizing 5-acyl Meldrum’s acid derivatives involves the cyclocondensation of substituted malonic acids with acetone and acetic anhydride in the presence of an acid catalyst. For 5-octanoyl substitution, octanoylmalonic acid serves as the starting material. The reaction proceeds via the following steps:
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Activation of Malonic Acid : Octanoylmalonic acid reacts with acetic anhydride to form a mixed anhydride intermediate.
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Cyclization with Acetone : The enolate form of acetone, generated via acid catalysis, attacks the activated malonic acid derivative, leading to cyclization and formation of the dioxane ring.
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Deprotonation and Aromatization : Sulfuric acid facilitates deprotonation, stabilizing the final product.
A representative procedure derived from analogous syntheses (e.g., phenyl-substituted derivatives) involves:
Optimization and Yield Considerations
Key parameters influencing yield include:
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Acid Catalyst Concentration : Sulfuric acid (0.005–0.12 equiv relative to malonic acid) optimally balances reaction rate and side-product formation.
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Acetic Anhydride Stoichiometry : A 1.1–2.3 molar ratio of acetic anhydride to malonic acid minimizes di-acetic anhydride byproducts.
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Temperature Control : Maintaining temperatures below 25°C prevents decomposition of the acid-sensitive product.
For the phenyl analog, this method achieves yields of 84%. Extrapolating to the octanoyl derivative, yields of 70–80% are anticipated, though steric effects from the longer alkyl chain may slightly reduce efficiency.
Direct Acylation of Meldrum’s Acid
Friedel-Crafts Acylation Strategy
An alternative route involves the direct acylation of pre-formed Meldrum’s acid using octanoyl chloride under Friedel-Crafts conditions. This method bypasses the need for custom-synthesized octanoylmalonic acid. The reaction mechanism entails:
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Generation of Acylium Ion : Octanoyl chloride reacts with a Lewis acid (e.g., AlCl₃) to form an acylium ion.
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Electrophilic Substitution : The acylium ion attacks the electron-rich 5-position of Meldrum’s acid, yielding the octanoyl-substituted product.
A typical protocol includes:
Challenges and Mitigation
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Regioselectivity : Competing acylation at the 4-position is minimized by using bulky Lewis acids (e.g., FeCl₃).
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Byproduct Formation : Excess acyl chloride may lead to diacylation; stoichiometric control and slow addition are critical.
Reported yields for analogous acylations (e.g., benzoyl derivatives) range from 65–75%, suggesting comparable efficiency for the octanoyl variant.
Comparative Analysis of Methods
| Parameter | Cyclocondensation | Direct Acylation |
|---|---|---|
| Starting Material | Octanoylmalonic acid | Meldrum’s acid |
| Reaction Steps | 1 | 2 |
| Yield (Estimated) | 70–80% | 65–75% |
| Key Advantage | High purity | Avoids custom synthesis |
| Key Limitation | Requires malonic acid derivative | Lower regioselectivity |
Industrial-Scale Synthesis Considerations
Patent EP0206673A2 highlights critical factors for scaling Meldrum’s acid derivatives:
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Controlled Anhydride Addition : Slow addition of acetic anhydride (0.25–20 mL/min) prevents di-acetic anhydride formation.
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Recyclable Catalysts : Orthophosphoric acid offers corrosion resistance and recyclability in malonic acid saponification.
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Waste Minimization : Closed-loop systems recover acetone and acetic acid, reducing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The octanoyl group can be substituted with other acyl groups or alkyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted dioxane derivatives.
Scientific Research Applications
Chemistry: 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize bioactive molecules with potential therapeutic applications. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties.
Industry: The compound is used in the production of fine chemicals and specialty materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dioxane ring provides a stable framework for the formation of reactive intermediates, facilitating the formation of new chemical bonds. The octanoyl group can participate in hydrophobic interactions, influencing the compound’s reactivity and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs of 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting substituent variations and their impacts:
Key Observations:
- Substituent Effects on Reactivity: The octanoyl group in the target compound enhances lipophilicity, making it suitable for lipid-soluble applications, while smaller acyl groups (e.g., acetyl) favor rapid reactivity in nucleophilic substitutions .
- Electronic Modifications: Fluorinated analogs like 5-Benzoyl-5-fluoro-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit heightened electrophilicity, enabling selective fluorination pathways .
- Steric and Functional Diversity: Cyclohexyl and bis(methylthio)methylene substituents introduce steric bulk or electron-rich regions, expanding utility in stereoselective or multicomponent reactions .
Biological Activity
5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione is a synthetic compound derived from Meldrum's acid, notable for its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant case studies that highlight its efficacy against various pathogens.
Chemical Structure and Properties
The compound this compound features a dioxane ring structure with an octanoyl side chain. This structural configuration is critical for its biological activity, influencing how it interacts with biological systems.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Its effectiveness has been evaluated against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results indicate that the compound is particularly potent against E. coli, suggesting a mechanism that may disrupt cellular functions or inhibit cell wall synthesis.
The antimicrobial activity of this compound is believed to involve several mechanisms:
- Cell Membrane Disruption : The long octanoyl chain may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Synergistic Effects : When used in combination with traditional antibiotics, this compound has demonstrated a synergistic effect, enhancing the overall antimicrobial efficacy.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Toxicity Assessment :
- Molecular Docking Studies :
Q & A
Q. What are the optimal synthetic routes for 5-Octanoyl-2,2-dimethyl-1,3-dioxane-4,6-dione?
The compound can be synthesized via Knoevenagel condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and octanoyl chloride. Key parameters include:
Q. Example Synthesis Table
| Reagents | Conditions | Yield | Source |
|---|---|---|---|
| Meldrum’s acid + Octanoyl chloride | Acetonitrile, Et₃N, 25°C | 85–90% | Adapted from |
| Meldrum’s acid + Aldehyde derivative | 2-Propanol, 75°C, 2h | 91–98% |
Q. How can researchers ensure purity and structural fidelity during synthesis?
- Analytical Techniques :
- NMR : Confirm regiochemistry via carbonyl proton shifts (δ 5.5–6.5 ppm for α,β-unsaturated systems) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond lengths (e.g., envelope conformation of the dioxane ring) .
- HPLC-MS : Detect impurities (<2% threshold for pharmaceutical reference standards) .
Q. What safety protocols are critical for handling this compound?
- PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
- Waste Disposal : Segregate halogenated/organic waste for incineration .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR vs. X-ray) be resolved?
Discrepancies may arise from dynamic effects (e.g., tautomerism). Mitigation strategies:
- Low-Temperature NMR : Suppress conformational mobility in CDCl₃ at –40°C .
- DFT Calculations : Compare experimental vs. computed chemical shifts to validate structures .
- Cocrystallization Studies : Stabilize dominant conformers for X-ray analysis .
Q. Why do certain synthetic routes yield low or variable quantities?
Common pitfalls include:
- Competing Side Reactions : Aldol condensation or decarboxylation under prolonged heating .
- Moisture Sensitivity : Hydrolysis of Meldrum’s acid intermediates; use anhydrous solvents and molecular sieves .
- Catalyst Optimization : Replace traditional bases (Et₃N) with DMAP or ionic liquids to enhance reactivity .
Q. How can researchers evaluate biological interactions of this compound?
- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina .
- In Vitro Assays :
- Enzyme Inhibition : IC₅₀ determination via fluorometric or colorimetric readouts .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) .
Q. What structural modifications enhance reactivity or bioactivity?
- Electrophilic Substituents : Electron-withdrawing groups (e.g., –NO₂, –CF₃) increase α,β-unsaturated carbonyl electrophilicity, improving Michael addition kinetics .
- Steric Effects : Bulky substituents (e.g., benzothiophene) modulate binding pocket interactions .
Q. Comparative Reactivity Table
| Substituent | Reaction Rate (Relative to Parent) | Bioactivity (IC₅₀, μM) | Source |
|---|---|---|---|
| –C₈H₁₅ (Octanoyl) | 1.0 (Baseline) | N/A | |
| –CF₃ | 2.3 | 12.5 ± 1.2 | |
| –NO₂ | 1.8 | 18.9 ± 2.1 |
Q. How can stability issues (e.g., hydrolytic degradation) be mitigated?
Q. What methodologies support structure-activity relationship (SAR) studies?
- Analog Synthesis : Replace the octanoyl chain with bioisosteres (e.g., aryl, heterocyclic groups) .
- Pharmacophore Mapping : Identify critical H-bond acceptors (dioxane-dione carbonyls) using MOE software .
- QSAR Models : Corrogate electronic (Hammett σ) and lipophilic (logP) parameters with bioactivity .
Q. How are crystallographic data leveraged for mechanistic insights?
- Torsion Angle Analysis : Confirm planarity of the α,β-unsaturated system for conjugation studies .
- Intermolecular Interactions : Weak C–H⋯O hydrogen bonds stabilize crystal packing, informing solid-state reactivity .
Notes
- Citations : Avoid non-academic sources (e.g., BenchChem).
- Methodological Rigor : Prioritize peer-reviewed protocols from crystallography , synthesis , and bioassays .
- Data Reproducibility : Validate findings across multiple batches and independent labs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
